Rhodinol

Description

Definitional Ambiguities and Stereoisomeric Considerations of Rhodinol (B90239)

The term "this compound" does not refer to a single, precisely defined chemical entity in all contexts, leading to ambiguities in its definition. This is largely due to its natural occurrence as a mixture of related compounds and the historical use of the term in the fragrance industry.

This compound as a Mixture of L-Citronellol and Geraniol (B1671447)

In the field of perfumery, "this compound" often refers to a mixture primarily composed of L-citronellol and geraniol. wikipedia.orgscitepress.orgresearchgate.netmerriam-webster.com These mixtures can be obtained from natural sources like geranium oil or citronella oil through processes such as fractional distillation. wikipedia.orgscitepress.orgscentree.coscentree.co For example, a product known as this compound 70 is described as a mixture containing approximately 62% Citronellol (B86348), 35% Geraniol, and about 1% Nerol, extracted from Geranium essential oil. scentree.coscentree.co Another synthetic example, Sigma-Aldrich this compound, is stated to consist of L-citronellol and geraniol. wikipedia.org

This compound as 3,7-Dimethyloct-7-en-1-ol and its Racemic Forms

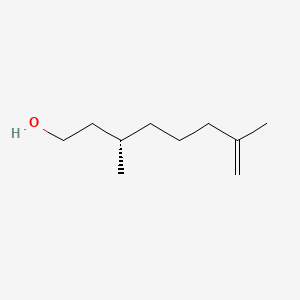

Chemically, this compound is also defined as the compound 3,7-dimethyloct-7-en-1-ol. wikipedia.org This compound exists as stereoisomers. The (3S) isomer has a specific CAS number (6812-78-8), while the racemate (a mixture of equal parts of the (3S) and (3R) enantiomers) is associated with a different CAS number (141-25-3). wikipedia.orgcas.org While 3,7-dimethyloct-7-en-1-ol is a specific chemical structure, it does not appear substantively in nature in this form; the term this compound in natural contexts typically refers to the citronellol/geraniol mixtures. wikipedia.orgbasenotes.com

Historical Context of this compound in Organic Chemistry and Natural Products Research

The history of this compound is intertwined with the study of natural products, particularly essential oils like rose and geranium oil, from which its components were isolated. Early research in organic chemistry focused on identifying and characterizing the constituents of these complex natural mixtures. Scientists like Philippe Barbier contributed to the detailed separation and study of plant extracts, including compounds referred to as this compound and geraniol. researchgate.net The recognition that the characteristic rose-like scent of certain oils was due to the presence of these monoterpene alcohols, namely citronellol and geraniol, marked a significant step in natural products research. scitepress.org The development of methods like fractional distillation was crucial in isolating these components from natural sources. scentree.coscentree.coscitepress.org

Scope and Significance of this compound Research in Contemporary Science

Contemporary research involving this compound encompasses various areas, driven by the properties of its constituent compounds. The use of this compound and its components in the fragrance and flavor industries remains a primary area of significance due to their desirable rose-like aroma. wikipedia.orgconsolidated-chemical.comchemicalbook.com Research continues into optimizing the extraction and separation of this compound components from natural sources like citronella oil. scitepress.orgresearchgate.netscitepress.orgagriculturejournals.czagriculturejournals.cz Analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Near-Infrared (NIR) spectroscopy, are employed to determine the composition and predict the content of this compound components in essential oils. agriculturejournals.czagriculturejournals.cz Studies also explore the potential applications of this compound components in other fields, such as investigating the antibacterial properties of citronellol and geraniol. researchgate.netcabidigitallibrary.org The definitional nuances of this compound continue to be relevant in research, particularly when analyzing the composition of natural extracts or synthesizing specific isomers.

Physical and Chemical Properties of this compound Components (Examples)

| Property | L-Citronellol ((S)-3,7-Dimethyloct-6-en-1-ol) chemicalbook.com | Geraniol researchgate.net | (3S)-3,7-Dimethyloct-7-en-1-ol cas.org |

| Molecular Formula | C₁₀H₂₀O | C₁₀H₁₈O | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol | Not specified in source | 156.27 g/mol |

| Appearance | Clear Colorless Liquid | Liquid | Not specified in source |

| Odor | Floral rose waxy geranium oil powdery | Not specified in source | Floral, rose, fresh, fruity, slightly metallic thegoodscentscompany.com |

| Boiling Point | 225-226 °C | 126°-127 °C (16 mmHg) | 68-70 °C @ 1.8 Torr cas.orgchemicalbook.comchemicalbook.com |

| Density | 0.856 g/mL at 25 °C | Not specified in source | 0.8484 g/cm³ @ 25 °C cas.org |

| Solubility | Soluble in Chloroform, Methanol | Not specified in source | Soluble in ethanol (B145695) and organic solvents, slightly soluble in water consolidated-chemical.com |

Note: Data compiled from various sources, and properties may vary depending on purity and specific isomer.

Composition of this compound 70®

| Component | Approximate Percentage scentree.coscentree.co |

| Citronellol | 62% |

| Geraniol | 35% |

| Nerol | 1% |

Research Findings Examples

| Study | Focus | Key Finding |

| Nurdin & Yunilawati scitepress.orgresearchgate.net | Synthesis of this compound Ester from Citronella Oil Reduction Product | Reduction of citronellal (B1669106) in citronella oil yielded a this compound mixture (citronellol and geraniol) of 65.85%. |

| Sarosa et al. researchgate.netcabidigitallibrary.org | Effect of this compound on Antibacterial Power of Hand Sanitizer | Addition of this compound increased the inhibition zone against Staphylococcus aureus bacteria. |

| Novianty et al. agriculturejournals.czagriculturejournals.cz | Prediction of this compound Content in Citronella Oil using NIR Spectroscopy | NIR spectroscopy can be used to predict this compound content in citronella oil with a specific calibration model. |

| Singh canterbury.ac.nzresearchgate.net | Rose-Scented Lemongrass Chemotype | Identified a Cymbopogon citratus chemotype with high this compound content (up to 75% citronellol and geraniol). |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-3,7-dimethyloct-7-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h10-11H,1,4-8H2,2-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQFVRIQXUFPAH-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(=C)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047233 | |

| Record name | (3S)-3,7-Dimethyl-7-octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; pronounced rose-like aroma | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.860-0.880 | |

| Record name | Rhodinol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1231/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6812-78-8 | |

| Record name | Rhodinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Octen-1-ol, 3,7-dimethyl-, (3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3S)-3,7-Dimethyl-7-octen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rhodinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V437W60X9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biogeochemical Pathways of Rhodinol

Distribution of Rhodinol (B90239) in Botanical Species

The characteristic rosy and floral scent of this compound is attributed to its presence in the essential oils of several aromatic plants. The distribution and concentration of its main components, citronellol (B86348) and geraniol (B1671447), are well-documented in various species, particularly within the Cymbopogon and Pelargonium genera.

This compound in Cymbopogon Species (e.g., Citronella Oil)

Essential oils derived from Cymbopogon species, commonly known as citronella oil, are a significant natural source of the compounds that constitute commercial this compound. The two primary species cultivated for this purpose are Cymbopogon winterianus (Java type) and Cymbopogon nardus (Ceylon type). While both are sources, the Java type is generally considered to have a higher quality oil due to its composition.

The essential oil of Cymbopogon winterianus is particularly rich in citronellal (B1669106), geraniol, and citronellol. These compounds are key precursors and components of this compound. The relative percentages of these compounds can be influenced by factors such as geographical location, cultivation practices, and distillation techniques. A chemotype of Cymbopogon citratus known as ct. This compound has also been cultivated, which is noted for its high this compound content, offering a softer, rosy aroma compared to typical lemongrass oil. lgbotanicals.comaromatics.comrevive-eo.com This specific chemotype is valued in skincare for its aromatic properties and lower potential for skin irritation due to a reduced citral (B94496) content. lgbotanicals.com

The main components of commercial this compound, citronellol and geraniol, are significant constituents of citronella oil. wikipedia.orghermitageoils.comthegoodscentscompany.com Fractional distillation of citronella essential oil is a common method to isolate a this compound-rich fraction. agriculturejournals.cz

Major Constituents of Cymbopogon Species Essential Oils Relevant to this compound

| Species | Major Compounds | Typical Percentage Range | Reference |

|---|---|---|---|

| Cymbopogon winterianus (Java Citronella) | Citronellal, Geraniol, Citronellol | Citronellal (27.00%), Geraniol (22.78%), Citronellol (10.09%) | researchgate.net |

| Cymbopogon nardus (Ceylon Citronella) | Geraniol, Citronellol, Citronellal | Geraniol (6.92%), Beta-citronellol (2.69%) | researchgate.net |

| Cymbopogon citratus ct. This compound | This compound (Citronellol and Geraniol) | High this compound content | lgbotanicals.comaromatics.comrevive-eo.com |

This compound in Pelargonium Species (e.g., Geranium Oil)

Geranium oil, primarily extracted from Pelargonium graveolens (rose-scented geranium), is another major natural source of this compound. synarome.comaromology.com The essential oil of P. graveolens is highly valued in the fragrance industry for its complex rosy scent, which is largely due to the presence of citronellol and geraniol. nih.govms-editions.cl The term "this compound ex Geranium" specifically refers to a fraction obtained from the distillation of geranium essential oil, which is rich in these alcohols. fragrantica.com

Different varieties and cultivation conditions of Pelargonium can lead to variations in the chemical composition of the essential oil. For instance, the Bourbon variety from Reunion Island is considered to be of very high quality. researchgate.net The ratio of citronellol to geraniol can also change with the age of the leaves, with geraniol being more abundant in younger leaves and citronellol increasing as the leaves mature. nih.gov Other species such as Pelargonium radens and Pelargonium capitatum are also known to contribute to the genetic makeup of the cultivated rose-scented geraniums. fragrantica.comnih.gov

Key Components of Pelargonium graveolens Essential Oil

| Compound | Typical Percentage Range | Reference |

|---|---|---|

| Citronellol | 26.7% - 44.62% | ms-editions.clresearchgate.net |

| Geraniol | 6.16% - 13.4% | nih.govms-editions.cl |

| Iso-menthone | 15.71% | nih.gov |

| epi-α-cadinol | 15.49% | nih.gov |

Other Documented Natural Sources of this compound

While Cymbopogon and Pelargonium are the most commercially significant sources, the primary constituents of this compound, citronellol and geraniol, are found in the essential oils of numerous other plants. These compounds contribute to the floral and fruity aromas of many species.

For example, rose oil, particularly from Rosa damascena, is a classic source of citronellol and geraniol, although it is significantly more expensive than geranium or citronella oils. These compounds are also present in the essential oils of plants like basil, lavender, and neroli, albeit in smaller quantities. The presence of these terpene alcohols across a wide range of plant families underscores their importance in plant secondary metabolism and chemical ecology.

Biosynthetic Pathways of this compound and its Precursors

The biosynthesis of this compound and its primary components, geraniol and citronellol, is rooted in the broader pathways of terpenoid synthesis in plants. These pathways produce the fundamental building blocks that are subsequently modified by a variety of enzymes to create a diverse array of natural products.

Isoprenoid Pathway (MVA and MEP) Contributions to Terpenoid Biosynthesis

All terpenoids, including the monoterpenes geraniol and citronellol, are derived from the five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govrsc.org Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govcabidigitallibrary.org

The MVA pathway is active in the cytosol and is responsible for the production of precursors for sesquiterpenes, triterpenes, and sterols. rsc.orgcabidigitallibrary.org It begins with acetyl-CoA and proceeds through the intermediate mevalonic acid. mdpi.comnih.gov In contrast, the MEP pathway operates in the plastids and provides the precursors for monoterpenes, diterpenes, and carotenoids. rsc.orgcabidigitallibrary.org This pathway starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com

In the case of Pelargonium graveolens, the biosynthesis of geraniol and citronellol occurs in the cytosol via the MVA pathway, which is an exception as most monoterpenes are synthesized through the plastidial MEP pathway. smolecule.com

Enzymatic Systems Involved in Geraniol and Citronellol Formation (e.g., Geraniol Synthase, GES)

The formation of geraniol is a critical step in the biosynthesis of this compound's components. Geraniol is synthesized from geranyl diphosphate (GPP), which is formed by the condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by GPP synthase.

Geraniol synthase (GES), a member of the terpene synthase (TPS) family of enzymes, then catalyzes the conversion of GPP to geraniol. mdpi.commdpi.com This enzyme has been identified and characterized in several plant species. For instance, a geraniol synthase from Uncaria rhynchophylla (UrGES) has been shown to catalyze the conversion of GPP into geraniol as its sole product. mdpi.com Similarly, geraniol synthase has been characterized in Camptotheca acuminata and Catharanthus roseus. nih.govresearchgate.net

Citronellol is biosynthetically derived from geraniol. The reduction of geraniol to citronellol is a key transformation. nih.gov Enzymes from the old yellow enzyme (OYE) family have been identified as being responsible for this reduction. nih.govresearchgate.net Specifically, OYE2 from Saccharomyces cerevisiae has been shown to catalyze the formation of citronellol from geraniol. nih.govresearchgate.net In Pelargonium, the biosynthesis of citronellol is a multi-step pathway that involves citral and citronellal as intermediates, with enzymes from the PRISE family playing a role. researchgate.net

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The term "this compound" in the context of natural products typically refers to a mixture of isomeric acyclic monoterpene alcohols, primarily composed of citronellol and geraniol. The biosynthesis of these compounds in plants is a complex process, governed by a sophisticated network of genetic and molecular controls. This regulation occurs at multiple levels, from the expression of biosynthetic genes to the catalytic activity of enzymes, ensuring the precise production of these valuable volatile compounds. The primary natural sources for these compounds are plants such as rose-scented geranium (Pelargonium graveolens) and citronella grass (Cymbopogon winterianus).

The foundational precursors for all terpenes, including citronellol and geraniol, are the five-carbon isomers isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways to produce these building blocks: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. While there can be some exchange of intermediates between these pathways, the MEP pathway is predominantly responsible for the synthesis of monoterpenes like geraniol and citronellol.

The biosynthesis of geraniol is a critical branching point in monoterpene metabolism. It is catalyzed by the enzyme geraniol synthase (GES), which condenses one molecule of DMAPP with one molecule of IPP to form geranyl diphosphate (GPP), and then hydrolyzes GPP to geraniol. From geraniol, a series of enzymatic reactions can lead to the formation of citronellol. This transformation is not a single-step process and can involve several intermediates and enzymes.

Recent research in Pelargonium graveolens has elucidated a multi-step pathway for citronellol biosynthesis from geraniol. This process involves the activity of enzymes from the progesterone (B1679170) 5β-reductase and/or iridoid synthase-like enzymes (PRISE) family. These enzymes function as citral reductases (PhCIRs), converting geranial (an oxidized form of geraniol) to citronellal, which is then further reduced to citronellol. The stereochemistry of the final citronellol product is determined by the specific isoforms of these enzymes.

Transcriptional regulation of terpene biosynthesis involves the interplay of various transcription factor families, such as AP2/ERF, bHLH, MYB, and WRKY. These regulatory proteins bind to specific DNA sequences in the promoter regions of biosynthetic genes, thereby activating or repressing their transcription. For example, in rose, a WRKY transcription factor has been shown to be involved in the regulation of a Nudix hydrolase (NUDX1), an enzyme that plays a role in geraniol biosynthesis in that species. While the specific transcription factors controlling this compound biosynthesis in Pelargonium and Cymbopogon are still being fully elucidated, it is clear that a complex regulatory network is at play.

The following data tables provide an overview of key enzymes involved in the biosynthesis of the principal components of "this compound" and the relative expression of a key biosynthetic gene in different Pelargonium species, illustrating the genetic basis for the variation in the chemical profile of their essential oils.

Key Enzymes in the Biosynthesis of Citronellol and Geraniol

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Plant Source Example |

| Geraniol Synthase | GES | Geranyl diphosphate (GPP) | Geraniol | Pelargonium graveolens, Cymbopogon winterianus |

| Citral Reductase | PhCIR | Geranial | Citronellal | Pelargonium graveolens |

| Nudix Hydrolase | NUDX1 | Geranyl diphosphate (GPP) | Geranyl monophosphate | Rosa chinensis |

Relative Expression of Geraniol Synthase (GES) and Terpene Composition in Pelargonium Species

| Species/Cultivar | Relative GES Expression Level | Major Terpene Components |

| P. graveolens 'Rosat' | High | Citronellol, Geraniol |

| P. capitatum | Low | Menthone, Isomenthone |

| P. radens | Very Low | Menthone, Isomenthone |

| P. tomentosum | Moderate | Menthone, Isomenthone |

Synthetic Methodologies and Chemoenzymatic Transformations of Rhodinol

Chemical Synthesis Approaches for Rhodinol (B90239) and its Key Intermediates

Conventional chemical synthesis offers robust and scalable methods for the production of this compound and its precursors. These approaches often involve multi-step processes that include reduction, isomerization, and catalysis to achieve the desired molecular structure and purity.

A common route to obtaining the components of this compound involves the reduction of citronellal (B1669106), a major constituent of citronella oil. scitepress.org Sodium borohydride (B1222165) (NaBH4) is a widely used reducing agent for this transformation due to its selectivity in reducing aldehydes to primary alcohols. researchgate.netgctlc.org The reaction converts the aldehyde functional group of citronellal into the hydroxyl group of citronellol (B86348), a primary component of this compound. scitepress.org

The efficiency of this reduction can be influenced by reaction conditions such as the presence of a solvent and the molar ratio of the reactants. scitepress.org Studies have shown that the reduction of citronellal in citronella oil to citronellol can be successfully achieved using NaBH4. researchgate.net One study demonstrated that the reduction of citronellal in citronella oil was efficient without a solvent at a 1:1 mole ratio of citronellal to NaBH4, successfully converting citronellal to citronellol and yielding a total this compound (citronellol and geraniol) content of 65.85%. scitepress.org

| Reactant | Reducing Agent | Solvent | Molar Ratio (Citronellal:NaBH4) | Key Product | Total this compound Content (%) | Reference |

| Citronellal in Citronella Oil | NaBH4 | Ethanol (B145695) | 1:1 | Citronellol | Not specified | researchgate.net |

| Citronellal in Citronella Oil | NaBH4 | Ethanol | 1:3 | Citronellol | Not specified | researchgate.net |

| Citronellal in Citronella Oil | NaBH4 | None | 1:1 | Citronellol | 65.85 | scitepress.org |

This table summarizes the reduction of citronellal to citronellol under different conditions.

As a greener alternative to sodium borohydride, poly(methylhydro)siloxane (PMHS) has been explored for the reduction of citronellal to citronellol. gctlc.orgtandfonline.comresearchgate.netsemanticscholar.org This polymeric reducing agent is considered safer as it is stable in air and water. tandfonline.comresearchgate.net The reaction is activated by a catalytic amount of fluoride. tandfonline.com

The conversion of citronellol to the more valuable this compound is a key isomerization process in the fragrance industry. google.com this compound is considered to have a deeper and longer-lasting rose fragrance compared to citronellol. google.com Historically, this transformation involved a multi-step chemical synthesis. google.com A more direct approach involves the isomerization of citronellol by exposing it to strong ultraviolet light. google.com This process can be conducted at room temperature or elevated temperatures, up to the boiling point of citronellol, and is preferably carried out in the absence of oxygen. google.com The addition of a metallic catalyst can also be employed in this process. google.com This method has been shown to produce good yields of this compound, comparing favorably with traditional chemical synthesis routes. google.com

| Starting Material | Method | Conditions | Catalyst | Yield of this compound (%) | Reference |

| Citronellol | Ultraviolet Light Exposure & Rectification | Refluxed for 24 hours | Not specified | 77 | google.com |

| Citronellol | Ultraviolet Light Exposure & Rectification | Heated at 100°C for 12 hours | Yellow Mercuric Oxide | 65 | google.com |

This table presents the yield of this compound from the isomerization of citronellol under different experimental setups.

Catalytic systems play a crucial role in various organic syntheses, including those relevant to the production of this compound and its precursors. Platinum catalysts, in particular, are known for their efficiency in hydrogenation and oxidation reactions. aston.ac.ukgoogle.com Platinum black, a highly dispersed form of platinum nanoparticles, offers a large surface area and high surface activity, making it an effective catalyst in numerous chemical transformations. researchgate.nettmnetch.com

In the context of this compound synthesis, platinum-based catalysts can be employed in hydrogenation steps, such as the conversion of unsaturated precursors to their saturated alcohol counterparts. The catalytic activity is often dependent on the particle size and dispersion of the platinum on the support material. researchgate.net For instance, platinum supported on carbon blacks, where the platinum particles are extremely small and highly dispersed, has shown significant catalytic activity. researchgate.net The preparation method of the platinum catalyst, such as incipient wetness impregnation or sol-gel synthesis, can also influence its performance. icontrolpollution.com

Chemoenzymatic and Biotechnological Routes to this compound and Derivatives

In the pursuit of more sustainable and natural production methods, chemoenzymatic and biotechnological approaches for synthesizing this compound and its derivatives have gained considerable attention. ptmitraayu.com These methods utilize enzymes or whole microbial cells to catalyze specific reactions, often under milder conditions and with higher selectivity than traditional chemical methods. nih.govresearchgate.net

The enzymatic esterification of this compound precursors is a key strategy for producing bioflavors with desirable sensory properties. researchgate.net this compound, being a mixture of citronellol and geraniol (B1671447), can be esterified with organic acids to produce citronellyl and geranyl esters, which have distinct fruity and floral aromas. scitepress.orgresearchgate.net Lipases are commonly used enzymes for these esterification reactions. rsc.orgijsr.net

For example, the esterification of the reduction product of citronella oil (containing this compound) with acetic acid can yield this compound acetate (B1210297), a valuable fragrance compound. scitepress.org In one study, the esterification of this compound produced from the reduction of citronella oil resulted in 69.69% this compound ester, comprising 55.16% citronellyl acetate and 14.53% geranyl acetate. scitepress.org This process can be optimized by controlling parameters such as temperature, molar ratio of reactants, and enzyme concentration. researchgate.net

| Substrate | Acyl Donor | Enzyme | Product | Yield (%) | Reference |

| This compound (from reduced Citronella Oil) | Acetic Acid | NaOH (catalyst) | This compound Acetate (Citronellyl acetate and Geranyl acetate) | 69.69 | scitepress.org |

This table shows the results of the esterification of this compound to produce this compound acetate.

Biocatalysis offers a powerful tool for various modifications in the production of this compound and related terpenoids. researchgate.net This can involve the use of whole-cell systems or isolated enzymes to perform specific chemical transformations. nih.govscilit.com Biotechnological approaches are being developed for the sustainable production of citronellol, a key component of this compound, using engineered microbial hosts such as E. coli and S. cerevisiae. scilit.com These microorganisms can be metabolically engineered to produce citronellol from renewable feedstocks. scilit.com

Furthermore, enzymatic reactions can be employed for the selective modification of this compound precursors. For instance, the enzymatic hydrolysis of rhododendrol (B1680608) glycosides can yield rhododendrol, an intermediate in the production of raspberry ketone. nih.gov While not directly producing this compound, this illustrates the potential of biocatalysis in manipulating related molecular structures. The development of chemoenzymatic processes, which combine enzymatic and chemical steps, allows for the efficient synthesis of complex molecules. nih.govmdpi.comup.ac.zaiupac.org These integrated approaches leverage the high selectivity of enzymes for certain transformations while utilizing the versatility of chemical reactions for others, leading to more efficient and sustainable production routes for valuable compounds like this compound and its derivatives. nih.govfrontiersin.org

Sustainable and Environmentally Friendly Production Strategies for this compound

The growing demand for this compound in the fragrance and flavor industries has prompted research into sustainable and environmentally friendly production methods. These strategies aim to minimize environmental impact by utilizing renewable feedstocks, employing greener catalytic processes, and reducing waste generation, aligning with the principles of green chemistry. nih.gov Key approaches include the utilization of natural oils, chemoenzymatic transformations, and innovative energy sources to improve efficiency and sustainability over traditional synthetic routes.

A significant sustainable strategy involves the use of citronella oil, a readily available essential oil, as a primary feedstock. scitepress.orgresearchgate.net Citronella oil naturally contains citronellal, citronellol, and geraniol. scitepress.org Since this compound is a mixture of citronellol and geraniol, increasing the concentration of these alcohols in the oil is a direct route to enhancing this compound content. scitepress.org Research has demonstrated an efficient, solvent-free method to reduce the citronellal present in citronella oil directly to citronellol using sodium borohydride (NaBH₄). researchgate.net This transformation successfully increases the total this compound content, which can then be used for further derivatization, such as esterification, to produce valuable this compound esters. scitepress.orgresearchgate.net This method represents a process intensification strategy by performing the reaction directly within the natural oil matrix, potentially reducing the need for extensive purification steps.

The table below summarizes the results of a study on the reduction of citronellal in citronella oil to increase this compound content.

| Reaction | Starting Material | Key Reagent | Condition | Resulting Total this compound Content (Citronellol + Geraniol) | Reference |

|---|---|---|---|---|---|

| Reduction | Citronellal in Citronella Oil | NaBH₄ (1:1 mole ratio with citronellal) | Solvent-free | 65.85% | researchgate.net |

Another innovative and environmentally friendly approach is the isomerization of citronellol to produce this compound. A patented process has shown that citronellol can be effectively isomerized by exposure to strong ultraviolet (UV) light. google.com This photochemical method can be performed with or without a metallic catalyst and avoids the multi-step chemical synthesis pathway that traditionally involves reagents like acetic anhydride (B1165640) and bromine, followed by halogenation, dehalogenation, and saponification. google.com The UV-based process is notable for its high efficiency and comparatively better yields than conventional chemical methods. google.com

The following table presents findings from various experimental runs for the isomerization of citronellol to this compound using UV light.

| Starting Material | Catalyst/Condition | Duration | Yield of this compound | Reference |

|---|---|---|---|---|

| Citronellol (614g) | Refluxed | 24 hours | 77% | google.com |

| Citronellol (500g) | Yellow Mercuric Oxide (0.5g) / Heated at 150°C | 12 hours | 65% | google.com |

| Citronellol | Refluxed, passed through quartz cell with UV lamp (continuous process, repeated twice) | ~5 cc/minute flow rate | 47% | google.com |

Beyond synthetic modifications, a primary sustainable method for obtaining this compound is through direct extraction from natural sources. Commercial grades of this compound are often produced by the fractional distillation of essential oils, particularly from geranium (Pelargonium graveolens) or citronella. scentree.cohekserij.nl This physical separation method avoids chemical reactions and waste streams associated with synthesis, relying on a renewable botanical source. For instance, this compound 70®, a commercial product, is extracted from geranium essential oil and consists of approximately 62% citronellol, 35% geraniol, and 1% nerol. scentree.co This highlights the importance of sustainable agriculture and harvesting practices for the plants that provide these essential oils.

Chemoenzymatic strategies, which combine chemical and enzymatic steps, are central to modern green synthesis. nih.govmdpi.com While specific enzymatic steps for large-scale this compound production are still an emerging area, the principles are well-established. Biocatalysis, using whole-cell microorganisms or isolated enzymes, offers high selectivity under mild operating conditions (temperature and pressure), reducing energy consumption and byproduct formation. nih.govnih.gov The enzymatic hydrolysis of glycosides from renewable resources like birch bark to produce valuable intermediates demonstrates a sustainable pathway that could be conceptually applied to precursors of this compound. nih.gov The use of biocatalysts is a cornerstone of creating more sustainable and economically viable routes for producing fine chemicals like this compound.

Derivatives and Analogues of Rhodinol: Synthesis and Characterization

Synthesis of Rhodinol (B90239) Esters

Esterification of citronellol (B86348) and geraniol (B1671447) yields valuable fragrance and flavor esters, such as citronellyl acetate (B1210297) and geranyl acetate. These reactions can be catalyzed by various methods, including traditional chemical synthesis and enzymatic approaches.

Citronellyl acetate and geranyl acetate are prominent examples of esters synthesized from this compound components. Traditional chemical synthesis of geranyl acetate often involves geraniol and acetic anhydride (B1165640) in the presence of acetic acid, or direct esterification with acetic acid catalyzed by concentrated sulfuric acid. atamanchemicals.com However, traditional methods using strong acid catalysts can lead to undesirable side reactions like dehydration and oxidation. atamanchemicals.com

Enzymatic synthesis, particularly using lipases, offers a milder and more selective alternative for producing these esters. Lipase-catalyzed transesterification of geraniol with vinyl acetate has been investigated, with Pseudomonas fluorescens lipase (B570770) showing high activity. atamanchemicals.com Similarly, lipase-catalyzed transesterification of citronellol with vinyl acetate in ionic liquids has been explored for citronellyl acetate synthesis. wikipedia.orgwikidata.org Direct esterification of citronellol with acetic acid catalyzed by lipases has also been reported. sigmaaldrich.comsigmaaldrich.com

Beyond acetates, other esters like citronellyl isobutyrate, citronellyl 2,2-dimethyl butyrate, and citronellyl caproate have been synthesized from citronellol using catalysts like sodium hydroxide. fishersci.ca Geranyl propionate (B1217596) and geranyl butanoate have also been synthesized through enzymatic esterification of geraniol with the corresponding fatty acids. thegoodscentscompany.comnih.gov

Significant research has focused on optimizing reaction parameters to maximize the yield and efficiency of citronellyl and geranyl ester synthesis, particularly in lipase-catalyzed reactions. Parameters such as enzyme loading, temperature, reaction time, substrate molar ratio, and solvent system play crucial roles.

For geranyl acetate synthesis via lipase-catalyzed transesterification with vinyl acetate, optimal conditions using Pseudomonas fluorescens lipase included a solvent-free system, 30°C temperature, and 240 rpm agitation speed, achieving yields up to 99% in 3 hours. atamanchemicals.com In direct esterification of geraniol with acetic acid, immobilized Candida antarctica lipases (SP382 and SP435) showed high yields (95-99% molar conversion) with optimized conditions including specific enzyme loading, substrate concentrations, and minimal added water. fishersci.fi

Citronellyl acetate synthesis catalyzed by Pseudomonas fluorescens lipase in the ionic liquid [BMIM][NTF2] achieved yields over 99.46% in 6 hours under optimized conditions (molar ratio of vinyl acetate to citronellol 3:1, 40°C, 10 mg/mL enzyme, 200 r/min agitation). wikipedia.orgwikidata.org Solvent-free synthesis of citronellyl acetate using Candida antarctica lipase achieved yields of 74%, which could be enhanced with desiccants or substrate excess. sigmaaldrich.com SnCl2·2H2O has also been demonstrated as an effective Lewis acid catalyst for β-citronellol esterification with acetic acid at room temperature under solvent-free conditions, achieving high conversion (ca. 88%) and ester selectivity (ca. 99%). fishersci.canih.govnih.gov

The optimization studies highlight the importance of selecting the appropriate catalyst and reaction conditions to achieve high yields and efficiency in the synthesis of these valuable esters.

Here is a summary of some optimized esterification conditions and yields:

| Ester | Alcohol | Acyl Donor | Catalyst | Conditions | Yield (%) | Reference |

| Geranyl Acetate | Geraniol | Vinyl Acetate | Pseudomonas fluorescens lipase | Solvent-free, 30°C, 240 rpm, 3 h | >99 | atamanchemicals.com |

| Geranyl Acetate | Geraniol | Acetic Acid | Candida antarctica lipase (SP435) | n-hexane, 0.1M acetic acid, 0.12M geraniol, 16 h | 95-99 | fishersci.fi |

| Citronellyl Acetate | Citronellol | Vinyl Acetate | Pseudomonas fluorescens lipase | [BMIM][NTF2] ionic liquid, 40°C, 3:1 vinyl acetate:citronellol, 6 h | >99.46 | wikipedia.orgwikidata.org |

| Citronellyl Acetate | Citronellol | Acetic Acid | Candida antarctica lipase | Solvent-free | 74-80 | sigmaaldrich.com |

| Citronellyl Acetate | β-Citronellol | Acetic Acid | SnCl2·2H2O | Solvent-free, room temperature | ~88 | fishersci.canih.govnih.gov |

| Geranyl Propionate | Geraniol | Propionic Acid | Novozym 435 | Solvent-free, 40°C, 3:1 geraniol:propionic acid, 150 rpm, 30 min | ~93 | thegoodscentscompany.com |

| Geranyl Butanoate | Geraniol | Butanoic Acid | Novozym 435 | Solvent-free, 40°C, 3:1 geraniol:butanoic acid, 150 rpm, 1 h | ~97 | nih.gov |

Oxidative Transformations of this compound Components

Oxidation of this compound components, particularly geraniol, is a significant reaction for producing aldehydes like geranial and neral (B7780846) (citral). Selective oxidation allows for the conversion of geraniol while minimizing the oxidation of citronellol, which is often present in natural this compound mixtures.

Selective oxidation of geraniol to geranial (a component of citral) within this compound mixtures is a method used to differentiate and potentially separate geraniol from citronellol. nih.govperflavory.com This process leverages the difference in reactivity between the allylic alcohol (geraniol) and the saturated alcohol (citronellol).

Using a H2O2-platinum black system, selective oxidation of geraniol in this compound has been successfully carried out, yielding citral (B94496) while minimizing the formation of citronellal (B1669106) from citronellol. nih.govperflavory.comlipidmaps.orgmaxapress.com Studies have shown that this method can achieve significant yields of citral. nih.govperflavory.com

The selectivity and efficiency of geraniol oxidation are highly dependent on the catalyst and reaction parameters employed. Various catalytic systems have been investigated for this transformation.

The H2O2-platinum black system has demonstrated selective oxidation of geraniol to citral in this compound. nih.govlipidmaps.orgmaxapress.com Microwave irradiation has been shown to improve the conversion rate and selectivity of this system. lipidmaps.orgmaxapress.com

Other catalysts studied for the selective oxidation of geraniol include chromium-containing mesoporous molecular sieve catalysts like CrMCM-41, which showed high conversion and excellent selectivity for citral with molecular oxygen in supercritical carbon dioxide. guidetopharmacology.orgthegoodscentscompany.com Niobium oxide (Nb2O5) catalysts, including those modified with hydrogen peroxide, have been explored, with surface modification influencing product distribution, favoring allylic epoxide formation in some cases. wikidata.orgfishersci.ca Potassium permanganate (B83412) adsorbed on copper(II) sulfate (B86663) pentahydrate has also been used for the solvent-free oxidation of geraniol to geranial under conventional heating or microwave irradiation. frontiersin.org Oxoammonium salts have also been reported as reagents for the oxidation of geraniol to geranial. thegoodscentscompany.com

Reaction parameters such as temperature, oxidant concentration (e.g., molar ratio of H2O2 to substrate), reaction time, and the presence or absence of solvent significantly influence the outcome of the oxidation, affecting both conversion and the selectivity towards desired aldehydes (geranial/citral) versus other oxidation products like epoxides. nih.govlipidmaps.orgmaxapress.comguidetopharmacology.orgfishersci.cafrontiersin.orgfishersci.ca

Here is a summary of some selective oxidation results for geraniol:

| Substrate Component | Product(s) | Catalyst | Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Geraniol (in this compound) | Citral | H2O2-Platinum Black | Conventional method | - | - | 33.25 | lipidmaps.org |

| Geraniol (in this compound) | Citral | H2O2-Platinum Black | Microwave irradiation (175 W, 90°C, 30 mins), higher H2O2 molar | 72.6 | 81 | - | lipidmaps.orgmaxapress.com |

| Geraniol | Citral | CrMCM-41 | Molecular oxygen, supercritical CO2 | High | Excellent | - | guidetopharmacology.orgthegoodscentscompany.com |

| Geraniol | 2,3-Epoxygeraniol | Nb2O5/H2O2 | 1 bar, room temperature, excess H2O2 | - | High | - | fishersci.ca |

| Geraniol | Geranial | KMnO4/CuSO4·5H2O | Solvent-free, microwave irradiation (45 W, 10 min), 1:4 KMnO4:CuSO4·5H2O | - | - | 67 | frontiersin.org |

| Geraniol | Geranial | 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | Dichloromethane, room temperature, 6 h | - | 98 | 93 | thegoodscentscompany.com |

Other Chemically Modified this compound Analogues and Butenol (B1619263) Derivatives

Beyond simple esterification and oxidation to aldehydes, research explores other chemical modifications of this compound components to create a variety of analogues with potentially altered properties. This includes the formation of different ester types and other functionalized derivatives.

Examples of other synthesized esters include citronellyl isobutyrate, citronellyl 2,2-dimethyl butyrate, and citronellyl caproate, prepared from citronellol. fishersci.ca Geranyl propionate and geranyl butanoate are other geraniol-derived esters that have been synthesized enzymatically. thegoodscentscompany.comnih.gov

Oxidative transformations can also lead to epoxide formation. For instance, 2,3-epoxygeraniol and 2,3-epoxycitral have been identified as products of geraniol oxidation under certain conditions and with specific catalysts like niobium oxide. nih.govfishersci.ca The synthesis of 8-hydroxygeranyl acetate from geranyl acetate via selective oxidation with selenium dioxide has also been reported. metabolomicsworkbench.org

While research into the chemical modification of this compound components is ongoing to explore new derivatives and improve synthesis methods, specific details on the synthesis of butenol derivatives directly from citronellol or geraniol were not extensively detailed in the provided search results. However, the diverse range of reactions applied to these terpene alcohols indicates the potential for generating a wide array of structural analogues.

Advanced Analytical Techniques for Rhodinol Characterization and Quantification

Chromatographic Methods for Rhodinol (B90239) Analysis

Chromatographic techniques are fundamental in separating the components of a mixture, allowing for the individual identification and quantification of this compound and its related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated into its individual components in a gas chromatograph. These separated components then enter a mass spectrometer, which provides detailed information about their molecular weight and structure, enabling precise identification. mt.com

GC-MS is instrumental in determining the compositional analysis of commercial this compound, which is often a mixture of citronellol (B86348), geraniol (B1671447), and other related terpene alcohols. mt.comscentree.co The technique allows for the separation and identification of these isomers, which is crucial as their relative proportions define the final aroma profile of the this compound. For instance, in the analysis of essential oils like citronella or geranium, GC-MS can quantify the total this compound content, which is typically calculated as the sum of citronellol and geraniol percentages. rsc.orgresearchgate.net

The purity of a this compound sample can be assessed by identifying and quantifying any impurities or by-products. The conventional laboratory analysis for controlling the fractional distillation of citronella oil to produce this compound often relies on GC-MS to evaluate the composition of each fraction. rsc.org

Key Findings from GC-MS Analysis:

Compositional Breakdown: In a study involving the reduction of citronellal (B1669106) from citronella oil to produce this compound, GC-MS analysis showed a total this compound (citronellol and geraniol) content of 65.85%. researchgate.net

Esterification Monitoring: Following the esterification of the produced this compound, GC-MS confirmed the conversion to this compound acetate (B1210297), with the chromatogram showing the disappearance of the this compound peak and the appearance of new peaks corresponding to citronellyl acetate (55.16%) and geranyl acetate (14.53%). researchgate.netnih.gov

Phytochemical Profiling: In the analysis of Rhodiola rosea extracts, GC-MS has been used to identify numerous lipophilic compounds, including those related to the terpene family from which this compound is derived. thegoodscentscompany.com

Table 1: Representative GC-MS Data for Compositional Analysis of a Commercial this compound Sample

| Compound | Retention Time (min) | Area % | Identification |

| Citronellol | 10.2 | 62 | Match with library spectra |

| Geraniol | 10.8 | 35 | Match with library spectra |

| Nerol | 10.9 | 1 | Match with library spectra |

| Other Terpenes | Various | 2 | Match with library spectra |

Gas-Liquid Chromatography (GLC) is a specific type of gas chromatography that is highly effective for the quantitative analysis of essential oils. In GLC, the stationary phase is a liquid coated on a solid support, which allows for the separation of compounds based on their boiling points and interactions with the liquid phase.

GLC has been historically and successfully applied to determine the "this compound" content in oils of geranium. bmrb.io This method quantifies the individual free alcohols that constitute what is commercially referred to as this compound, primarily citronellol, geraniol, and linalool. Furthermore, GLC can also quantify the increase in these alcohols after alkaline hydrolysis, which provides information about the esterified forms of these alcohols present in the oil. bmrb.io

Table 2: Example of this compound Content Determination in Geranium Oil using GLC

| Analyte | Free Alcohol Content (%) | Total Alcohol Content after Hydrolysis (%) |

| Citronellol | 45.5 | 55.2 |

| Geraniol | 20.1 | 25.8 |

| Linalool | 2.3 | 3.1 |

| Total "this compound" | 67.9 | 84.1 |

Spectroscopic Identification and Quantification of this compound

Spectroscopic techniques provide information about the interaction of electromagnetic radiation with the this compound molecule, offering insights into its structure and concentration.

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the NIR region of the electromagnetic spectrum (1000–2500 nm). The molecular structure and specific bonds within the this compound molecule, such as O-H and C-H bonds, absorb this energy, creating a unique spectral fingerprint. rsc.org This technique is particularly valuable for the quality control of essential oils and for monitoring processes like distillation. rsc.org

A study on Java citronella oil demonstrated the development of a calibration model to predict the this compound content using NIR spectroscopy. rsc.orgchemicalbook.comrsc.org By correlating the NIR spectra of citronella oil samples with this compound content data obtained from GC-MS, a predictive model was established. The absorption peak around 1620 nm was found to be significant for estimating the this compound content. rsc.orgchemicalbook.comrsc.org

Research Findings for NIR Prediction of this compound Content: rsc.orgchemicalbook.comrsc.org

Prediction Model: A partial least squares (PLS) regression model was developed with the equation: y = 0.9874x + 15.6439 (where y is the predicted this compound content and x is the reference value).

Statistical Validation: The model demonstrated high accuracy and reliability.

Table 3: Statistical Parameters of the NIR Prediction Model for this compound Content

| Parameter | Value | Description |

| Correlation Coefficient (r) | 0.99 | A measure of the linear correlation between the predicted and reference values. |

| Standard Error of Calibration (SEC) | 2.78% | The average error in the calibration set. |

| Standard Error of Prediction (SEP) | 2.88% | The average error when predicting new samples. |

| Coefficient of Variation (CV) | 16.81% | The relative standard deviation of the prediction errors. |

| Ratio of Performance to Deviation (RPD) | 9.23 | An indicator of the model's predictive ability. A higher value indicates a better model. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound (3,7-dimethyloct-7-en-1-ol) and to distinguish it from its isomers.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift, splitting pattern (singlet, doublet, triplet, etc.), and integration of the peaks are all used to piece together the structure. oregonstate.edu

¹³C NMR: Provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon peak indicates its chemical environment (e.g., C=C, C-O, CH₃, CH₂, CH). organicchemistrydata.orgcompoundchem.com

While a complete NMR spectral assignment for every commercial this compound mixture is extensive, the analysis of its primary components is well-established. For example, the structure of citronellol, a major component of many this compound products, can be unequivocally confirmed using 1D and 2D NMR experiments.

Table 4: Representative ¹³C NMR Chemical Shifts for Citronellol (a major component of this compound)

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 (-CH₂OH) | 61.2 |

| C2 | 39.9 |

| C3 | 29.1 |

| C4 | 37.2 |

| C5 | 25.4 |

| C6 | 124.7 |

| C7 | 131.6 |

| C8 (CH₃ on C3) | 19.4 |

| C9 (CH₃ on C7) | 17.6 |

| C10 (CH₃ on C7) | 25.7 |

Data sourced from publicly available spectral databases for 3,7-dimethyloct-6-en-1-ol. bmrb.io

Fourier Transform Infrared (FTIR) spectroscopy is another valuable technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. In the context of this compound, FTIR is particularly useful for process monitoring. mt.com

Attenuated Total Reflectance (ATR)-FTIR probes can be used for in-situ and real-time monitoring of chemical reactions. mdpi.com For example, in the synthesis of this compound via the hydrogenation of geraniol or the reduction of citronellal, FTIR can track the progress of the reaction. This is achieved by monitoring the disappearance of the reactant's characteristic spectral bands (e.g., the C=O stretch of an aldehyde in citronellal or the C=C stretch of a specific double bond in geraniol) and the appearance of the product's bands (e.g., the O-H stretch of the alcohol in this compound). nih.govpsu.edu This allows for precise control over reaction conditions and endpoint determination. mdpi.com

Table 5: Application of FTIR in Monitoring this compound-related Synthesis

| Process | Monitored Functional Group Change | Wavenumber (cm⁻¹) | Application |

| Reduction of Citronellal | Disappearance of Aldehyde C=O stretch | ~1720 | Tracking conversion to Citronellol/Rhodinol |

| Hydrogenation of Geraniol | Decrease in C=C stretch intensity | ~1670 | Monitoring saturation to form Citronellol/Rhodinol |

| Formation of this compound | Appearance/Increase of broad O-H stretch | ~3300 | Confirming product formation |

Mechanistic Studies of Rhodinol S Biological Activities Excluding Clinical/safety Data

Antimicrobial Effects of Rhodinol (B90239) Components

Investigations into Antibacterial Mechanisms (e.g., of citronellol (B86348)/geraniol (B1671447) in essential oils)

The antibacterial action of citronellol and geraniol is primarily attributed to their ability to disrupt the structural and functional integrity of bacterial cell membranes. These lipophilic compounds can partition into the lipid bilayer of the cell membrane, leading to an increase in membrane fluidity and permeability. This disruption can cause the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.

Studies have shown that geraniol can cause significant damage to the bacterial cell membrane, leading to the release of cellular contents. The antibacterial effect of components like citronellal (B1669106), citronellol, and geraniol has been linked to increased membrane permeability and fluidity in microorganisms, which can result in cellular disruption or lysis researchgate.net. In vitro studies have demonstrated that geraniol has significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa nih.gov. The proposed mechanisms for this action include the disruption of bacterial cell membranes and interference with microbial enzyme activity nih.gov.

Furthermore, some evidence suggests that these compounds can also interfere with bacterial enzyme systems and metabolic pathways, further contributing to their antibacterial effects. For instance, geraniol has been shown to have a rapid bactericidal effect against E. coli mdpi.com.

| Component | Bacterial Strain | Observed Antibacterial Mechanism |

|---|---|---|

| Geraniol | E. coli, S. aureus | Disruption of cell membrane integrity, altered hydrophobicity herbs2000.com. |

| Citronellol | Gram-positive and Gram-negative bacteria | Increased membrane permeability and fluidity, leading to cellular disruption researchgate.net. |

| Geraniol | S. aureus | Reduction of biofilm biomass and cell viability dntb.gov.ua. |

Investigations into Antifungal Mechanisms

The antifungal mechanisms of this compound's components, particularly geraniol and citronellol, have been extensively studied. A primary target for these compounds is the fungal cell membrane, specifically the synthesis of ergosterol, a vital component that maintains membrane fluidity and integrity.

Both geraniol and citronellol have been shown to inhibit ergosterol biosynthesis in fungi such as Trichophyton rubrum acs.orgresearchgate.net. This inhibition leads to a depletion of ergosterol and an accumulation of precursor molecules, which alters the physical properties of the cell membrane, increasing its permeability and leading to the leakage of intracellular contents acs.orgresearchgate.net. Studies on Candida albicans have shown that geraniol's antifungal action can be multifactorial, involving the inhibition of key enzymes in plasma membrane synthesis, increased membrane permeability, and induction of mitochondrial membrane depolarization researchgate.net.

In some fungi, the mechanism may not directly involve ergosterol binding. For instance, in certain strains of C. albicans, geraniol's activity was not related to action on the cell wall or ergosterol but rather to the inhibition of pseudohyphae and chlamydoconidia formation nih.govnih.govnih.gov. Furthermore, geraniol has been found to modulate the activity of drug efflux pumps, such as CaCdr1p in C. albicans, which can contribute to its antifungal effect and even act synergistically with other antifungal drugs epa.gov.

Citronellal, a related compound, also targets ergosterol biosynthesis in Penicillium digitatum by down-regulating the genes responsible for the conversion of lanosterol to ergosterol nih.gov.

| Component | Fungal Species | Investigated Antifungal Mechanism |

|---|---|---|

| Geraniol | Trichophyton rubrum | Inhibition of ergosterol biosynthesis, damage to cell wall and membrane acs.orgresearchgate.net. |

| Citronellol | Trichophyton rubrum | Inhibition of ergosterol biosynthesis, damage to cell wall and membrane acs.orgresearchgate.net. |

| Geraniol | Candida albicans | Inhibition of pseudohyphae and chlamydoconidia formation nih.govnih.govnih.gov. |

| Geraniol | Candida glabrata | Inactivation of hydrolytic enzymes, reduction of chitin and β-glucan, removal of ergosterol, cell cycle arrest, and apoptosis researchgate.net. |

| Citronellal | Penicillium digitatum | Inhibition of ergosterol biosynthesis by down-regulating ERG genes nih.gov. |

Antioxidant Properties and Mechanistic Pathways of this compound Components

Free Radical Scavenging Activities (e.g., of citronellol)

Both citronellol and geraniol have demonstrated notable free radical scavenging capabilities. This activity is crucial in combating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant potential of these compounds has been evaluated using various in vitro assays.

Citronellol has been shown to possess DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity and ferric reducing properties nih.gov. It has been identified as a potent aldose reductase inhibitor with a very good antioxidant potential mdpi.com. The ability of citronellol to scavenge free radicals is attributed to its reducing power nih.gov.

Geraniol has also been identified as a good scavenger of DPPH free radicals nih.govnih.gov. Studies have shown its ability to neutralize the DPPH radical at a high percentage acs.org. The protective effects of geraniol against oxidative damage are attributed to its ability to scavenge oxygen free radicals researchgate.net.

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, the components of this compound can modulate endogenous antioxidant defense systems. This involves the upregulation of antioxidant enzymes and the modulation of key signaling pathways involved in the oxidative stress response.

Citronellol administration has been found to enhance the expression of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant proteins nih.gov. This leads to increased levels of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) dntb.gov.uanih.gov. By boosting these enzymatic defenses, citronellol helps to mitigate the damaging effects of reactive oxygen species (ROS) and reduce lipid peroxidation dntb.gov.uanih.gov.

Similarly, geraniol has been shown to improve antioxidant status by increasing the activities of antioxidant enzymes like CAT, SOD, and GSH-Px in various experimental models researchgate.netresearchgate.net. Geraniol treatment can upregulate Nrf2 and HO-1 to reduce oxidative stress and apoptosis. It has also been observed to lower the levels of reactive oxygen species, hydrogen peroxides, and 3-nitrotyrosine, while elevating glutathione levels nih.gov.

| Component | Mechanism | Key Findings |

|---|---|---|

| Citronellol | Free Radical Scavenging | Demonstrates DPPH free radical scavenging activity and ferric reducing properties nih.gov. |

| Geraniol | Free Radical Scavenging | Acts as a good scavenger of DPPH free radicals nih.govnih.gov. |

| Citronellol | Modulation of Oxidative Stress Pathways | Enhances Nrf2 expression and increases levels of antioxidant enzymes (CAT, GSH, SOD) dntb.gov.uanih.gov. |

| Geraniol | Modulation of Oxidative Stress Pathways | Increases activities of antioxidant enzymes and upregulates Nrf2 and HO-1 researchgate.netresearchgate.net. |

Anti-inflammatory Actions and Cellular Mechanisms of this compound Components

The components of this compound, particularly citronellol and geraniol, exhibit significant anti-inflammatory properties through the modulation of various cellular and molecular pathways.

Citronellol has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.gov. It can also decrease nitric oxide production by lipopolysaccharide (LPS)-stimulated macrophages researchgate.netepa.gov. The anti-inflammatory effect of citronellol is partly attributed to its antioxidant and Nrf2 modulating properties nih.gov. Furthermore, it has been found to inhibit neutrophil infiltration in inflammatory models researchgate.net.

Geraniol also demonstrates potent anti-inflammatory effects by regulating inflammatory cytokines. It can dramatically reduce the levels of IL-1β, IL-6, and TNF-α in various models of inflammation nih.gov. The anti-inflammatory action of geraniol is also linked to the modulation of key signaling pathways, including the downregulation of nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways nih.gov. By inhibiting these pathways, geraniol can suppress the expression of pro-inflammatory genes. Additionally, geraniol has been shown to down-regulate the transcript levels of cyclooxygenase-2 (COX-2) and interstitial collagenase (MMP-1) acs.org.

| Component | Cellular/Molecular Target | Observed Anti-inflammatory Effect |

|---|---|---|

| Citronellol | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Reduced production of these cytokines nih.gov. |

| Citronellol | Nitric Oxide (NO) | Decreased NO production in LPS-stimulated macrophages researchgate.netepa.gov. |

| Geraniol | Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly lowered levels of these cytokines nih.gov. |

| Geraniol | NF-κB and p38 MAPK Pathways | Downregulation of these signaling pathways nih.gov. |

| Geraniol | COX-2 and MMP-1 | Down-regulated the transcript levels of these enzymes acs.org. |

Investigations into Anti-Proliferative and Cytotoxic Effects (In Vitro/Preclinical Focus)

The therapeutic potential of this compound and its primary constituents, citronellol and geraniol, has been explored in preclinical studies, particularly focusing on their effects against cancer cells. These investigations have centered on understanding their ability to inhibit cell growth and induce cell death in various cancer models, with a specific emphasis on melanoma.

In Vitro Screening of this compound and its Components against Melanoma Cell Lines

Recent in vitro studies have evaluated the anti-proliferative activity of this compound and its main components against several human malignant melanoma cell lines. A significant screening study assessed the effects of eight different monoterpenes on four melanoma lines: A375, SK-MEL28, FM55P, and FM55M2 nih.gov.

The findings from this research indicated that this compound itself did not exhibit a significant anticancer effect on the tested melanoma cell lines nih.gov. Its impact on the viability of both melanoma cells and normal keratinocytes was only observed at a high concentration of 4.8 mM, and a median inhibitory concentration (IC50) could not be determined within a safe dose range nih.gov.

In contrast, the primary components of this compound showed varied but more promising activity. Geraniol was found to have a significant anti-viability effect against the melanoma cells nih.gov. Citronellol also demonstrated a significant ability to inhibit melanoma cell proliferation nih.gov. However, among the monoterpenes that showed efficacy, citronellol had the highest IC50 values, indicating lower potency compared to other active compounds in the study. The IC50 for citronellol ranged from 2.17 ± 0.30 mM to 4.81 ± 0.29 mM, depending on the specific melanoma cell line nih.gov. It was also noted that citronellol affected the proliferation of normal human keratinocytes across all tested concentrations nih.gov.

| Compound | Melanoma Cell Line | Observed Effect | IC50 Value (mM) | Reference |

|---|---|---|---|---|

| This compound | A375, SK-MEL28, FM55P, FM55M2 | No significant anti-cancer effect. | Not determinable | nih.gov |

| Citronellol | A375, SK-MEL28, FM55P, FM55M2 | Significant inhibition of proliferation. | 2.17 - 4.81 | nih.gov |

| Geraniol | A375, SK-MEL28, FM55P, FM55M2 | Significant anti-viability effect. | Data not specified | nih.gov |

Molecular Targets and Pathways in Cell Viability Modulation by Components

The anticancer effects of this compound's components, particularly geraniol and citronellol, are attributed to their ability to modulate multiple molecular targets and signaling pathways involved in cancer cell proliferation and survival spandidos-publications.comelsevierpure.com.

Geraniol has demonstrated notable anti-proliferative activity against skin cancer cells by targeting specific molecular pathways nih.govresearchgate.net. In studies using A431 epidermoid carcinoma cells, geraniol was found to suppress the activity of key enzymes like lipoxygenase-5 (LOX-5) and hyaluronidase researchgate.netresearchgate.net. This inhibition contributes to inducing apoptosis and causing cell cycle arrest at the G0/G1 phase researchgate.netresearchgate.net. Furthermore, geraniol has shown antitumor activity against murine melanoma cells and can modulate various signaling molecules that are hallmarks of tumor development spandidos-publications.comnih.gov.

Citronellol has also been identified as having anticancer properties by inducing apoptosis (programmed cell death) and inhibiting cell migration in several cancer types, including melanoma . While detailed molecular mechanisms in melanoma are still being elucidated, studies in other cancer models, such as glioblastoma, have shown that citronellol can induce apoptosis through the differential regulation of key signaling pathways, including caspase-3, nuclear factor-kappa B (NF-κB), and Janus kinase 2 (JAK2) nih.gov. These findings suggest that citronellol's anticancer effects are mediated by its interaction with fundamental pathways controlling cell death and inflammation nih.gov.

Enzyme Modulation and Inhibition Studies by this compound Components (e.g., α-Amylase, α-Glucosidase, Lipase (B570770) Inhibition)

The components of this compound have also been investigated for their potential to modulate the activity of digestive enzymes, which is a therapeutic strategy for managing metabolic conditions. Inhibition of enzymes like α-amylase and α-glucosidase can slow carbohydrate digestion and reduce post-meal blood glucose levels, while lipase inhibition can reduce fat absorption mdpi.comfrontiersin.org.

Research has shown that geraniol possesses inhibitory activity against both α-amylase and α-glucosidase, suggesting it may have a role in modulating carbohydrate metabolism researchgate.net. In one study, the inhibitory effect of geraniol on these enzymes was confirmed through in vitro assays researchgate.net. Additionally, a related compound, geranyloxyferulic acid, demonstrated high inhibitory activity against α-amylase, α-glucosidase, and pancreatic lipase in screening studies of various oxyprenylated natural compounds nih.gov. This finding further supports the potential of the geraniol structural unit in enzyme modulation nih.gov.

Currently, there is limited specific research available from the search results detailing the inhibitory effects of citronellol on α-amylase, α-glucosidase, or lipase.

| Compound/Derivative | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| Geraniol | α-Amylase | Yes | researchgate.net |

| Geraniol | α-Glucosidase | Yes | researchgate.net |

| Geranyloxyferulic acid | α-Amylase | High | nih.gov |

| Geranyloxyferulic acid | α-Glucosidase | High | nih.gov |

| Geranyloxyferulic acid | Pancreatic Lipase | High | nih.gov |

Insect Repellent Characteristics Associated with this compound's Natural Sources

The insect repellent properties of this compound are strongly linked to its natural origins, primarily the essential oils of geranium (Pelargonium graveolens) and citronella (Cymbopogon species) awesomehugs.comcaringsunshine.com. The primary active constituents responsible for this repellency are citronellol and geraniol caringsunshine.com.

Citronella oil is a widely recognized natural insect repellent, and the U.S. Environmental Protection Agency (EPA) acknowledges it as an effective mosquito repellent awesomehugs.com. Its repellent nature is due to its composition, which includes significant amounts of geraniol, citronellol, and citronellal google.com.

Similarly, geranium oil has been scientifically studied for its insect repellent capabilities. The primary compounds in geranium oil, geraniol and citronellol, are known to repel mosquitoes, ticks, and other insects caringsunshine.com. For instance, one study found that geranium oil could repel between 65% and 80% of brown marmorated stink bugs from commercial traps cornell.edu. The efficacy of these compounds can, however, vary depending on the specific insect species. While effective, repellents based on geranium oil are generally less potent and have a shorter duration of action compared to more potent synthetic options caringsunshine.comcornell.edu.

Applications and Industrial Perspectives of Rhodinol in Non Clinical Contexts

Role of Rhodinol (B90239) in Fragrance and Flavor Chemistry

This compound is a prized ingredient in the creation of fragrances and flavors due to its characteristic scent profile. It is a naturally occurring compound found in various plants, including geranium and citronella. shivaexportsindia.comkhattrisons.comontosight.ai

Contribution to Olfactory Profiles and Rose Accord Formulations

This compound ex Geranium Bourbon, for instance, is noted for its refined, natural rosy scent with fresh geranium-like facets and subtle green undertones, closely resembling the scent of rose otto. fraterworks.com this compound ex Citronella is described as having a bright, petal fresh, well-balanced, and rounded rose fragrance with citronella aspects. hekserij.nlambrosial.in